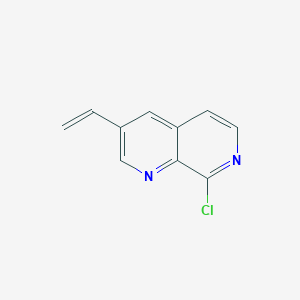

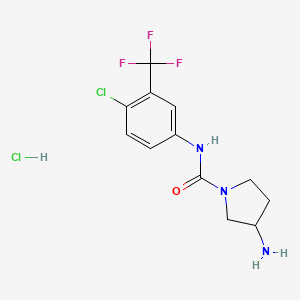

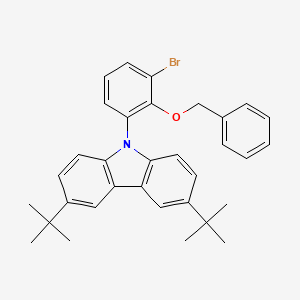

![molecular formula C53H36O8 B8243948 4',4''',4''''',4'''''''-Methanetetrayltetrakis(4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde)](/img/structure/B8243948.png)

4',4''',4''''',4'''''''-Methanetetrayltetrakis(4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde)

説明

4',4''',4''''',4'''''''-Methanetetrayltetrakis(4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde) is a useful research compound. Its molecular formula is C53H36O8 and its molecular weight is 800.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4',4''',4''''',4'''''''-Methanetetrayltetrakis(4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4',4''',4''''',4'''''''-Methanetetrayltetrakis(4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Methane and Its Applications in Plant Physiology

Methane (CH₄) has been recognized for its diverse biological functions, including anti-inflammatory, antioxidant, and anti-apoptosis properties. In the realm of plant physiology, methane has shown significant promise. It has been identified as a potential gaseous signaling molecule in plants, although its biosynthetic and metabolic pathways are not fully understood. Studies suggest that methane may enhance plant tolerance against various abiotic stresses such as salinity, drought, and heavy metal exposure. Additionally, it may play a role in promoting root development and delaying plant senescence and browning. The interaction of methane with reactive oxygen species (ROS) and other signaling molecules like nitric oxide (NO) and hydrogen sulfide (H₂S) points towards its integration into the survival strategies of plants. The possibility of methane application in agriculture is also being explored, considering its potential benefits in enhancing plant resilience and growth (Li, Wei, & Shen, 2019).

Methane Production and Emission by Eukaryotes

Recent studies have unveiled a novel pathway of methane production in eukaryotes, including plants, animals, and fungi, challenging the conventional understanding that methane production is confined to strictly anaerobic conditions by methanogenic archaea. This discovery of direct methane production and emission by eukaryotes, even in the presence of oxygen, highlights a significant shift in the understanding of methane sources and its global budget. The mechanisms of this novel methane production pathway in eukaryotes are speculated to be linked to protective strategies against environmental stresses, with methane as a by-product or end-product originating from organic methyl-type compounds. However, accurate quantification and a deeper understanding of the mechanisms involved are needed to better assess the contributions of this pathway to the global methane budget (Liu et al., 2015).

Synthesis of Vanillin

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is an important compound used in the pharmaceutical, perfumery, and food flavoring industries. The synthesis methods of vanillin have been comprehensively described, proposing more practical and promising synthesis methods. This insight into the synthesis process of vanillin is crucial for its application across various industries, ensuring a sustainable and efficient production process (Tan Ju & Liao Xin, 2003).

Methane as a Resource and Methanotrophs

Methanotrophs, bacteria capable of using methane as their sole carbon source, present a wide array of potential biotechnological applications. These applications range from generating single-cell protein, biopolymers, and components for nanotechnology to producing valuable products like methanol, formaldehyde, organic acids, and lipids. Methanotrophs can also be genetically engineered to produce new compounds. The possibility of using live cultures for bioremediation and as components of biosensors demonstrates the versatile nature of methanotrophs in utilizing methane as a carbon source and generating value while potentially sequestering a greenhouse gas (Strong, Xie, & Clarke, 2015).

特性

IUPAC Name |

2-hydroxy-5-[4-[tris[4-(3-formyl-4-hydroxyphenyl)phenyl]methyl]phenyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H36O8/c54-29-41-25-37(9-21-49(41)58)33-1-13-45(14-2-33)53(46-15-3-34(4-16-46)38-10-22-50(59)42(26-38)30-55,47-17-5-35(6-18-47)39-11-23-51(60)43(27-39)31-56)48-19-7-36(8-20-48)40-12-24-52(61)44(28-40)32-57/h1-32,58-61H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCIKBHOPWEHKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)O)C=O)C(C3=CC=C(C=C3)C4=CC(=C(C=C4)O)C=O)(C5=CC=C(C=C5)C6=CC(=C(C=C6)O)C=O)C7=CC=C(C=C7)C8=CC(=C(C=C8)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H36O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

800.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4',4''',4''''',4'''''''-Methanetetrayltetrakis(4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

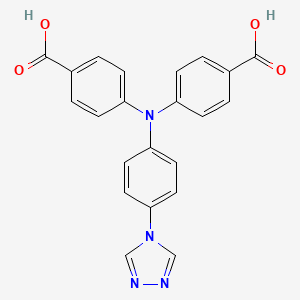

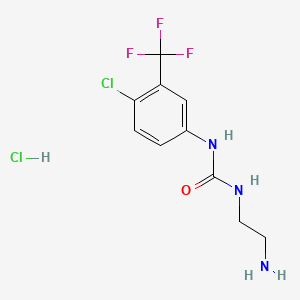

![2',3',5',6'-Tetramethyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8243888.png)

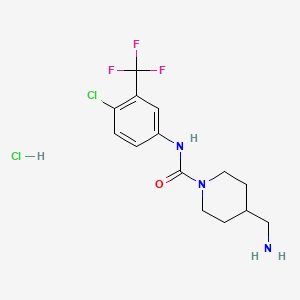

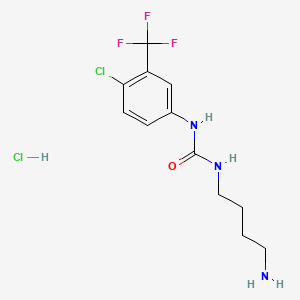

![bi-TMT-bi-hexyl-2,7-Dibromo-benzo[1,2-b:4,5-b]bis(4,4'-diethylhexyl-4H-silolo[3,2-b]thiophene)](/img/structure/B8243897.png)

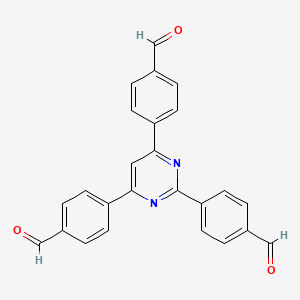

![N1,N6-Diphenyl-N1,N6-bis(6-phenyldibenzo[b,d]furan-4-yl)pyrene-1,6-diamine](/img/structure/B8243908.png)

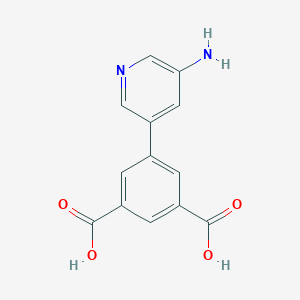

![2'-Amino-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8243934.png)